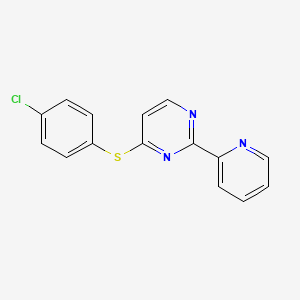
4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenylthio group and a pyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the 4-Chlorophenylthio Group: This step involves the nucleophilic substitution of a chlorinated pyrimidine intermediate with a 4-chlorophenylthiol reagent under basic conditions.
Attachment of the Pyridin-2-yl Group: The final step includes the coupling of the pyrimidine intermediate with a pyridin-2-yl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The chlorine atom in the 4-chlorophenylthio group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 4-(4-Methylphenylthio)-2-(pyridin-2-yl)pyrimidine
- 4-(4-Fluorophenylthio)-2-(pyridin-2-yl)pyrimidine
- 4-(4-Bromophenylthio)-2-(pyridin-2-yl)pyrimidine
Uniqueness
4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine is unique due to the presence of the 4-chlorophenylthio group, which can impart distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
863581-72-0 |
|---|---|
分子式 |
C15H10ClN3S |
分子量 |
299.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10ClN3S/c16-11-4-6-12(7-5-11)20-14-8-10-18-15(19-14)13-3-1-2-9-17-13/h1-10H |
InChI 键 |
GJICJCYMPFHBPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)SC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


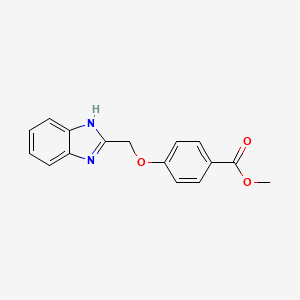
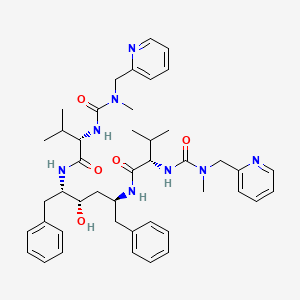
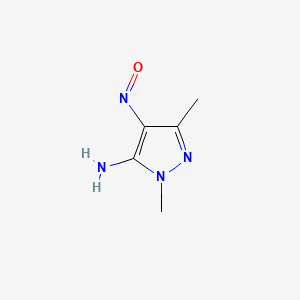
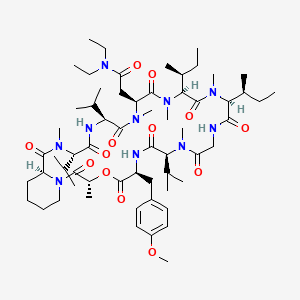
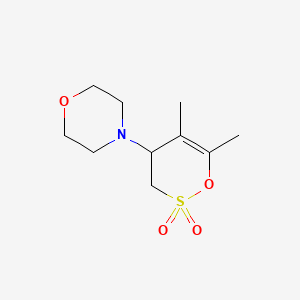


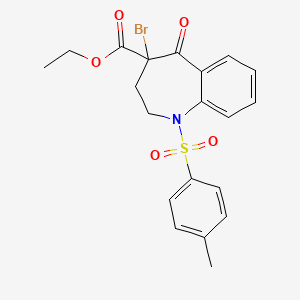
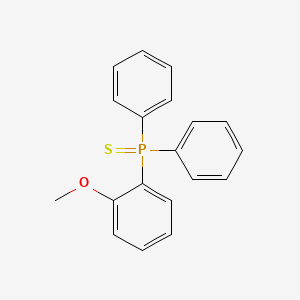
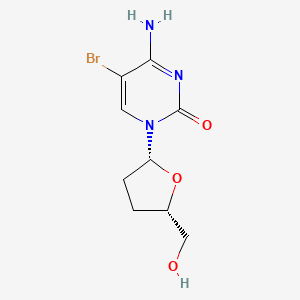
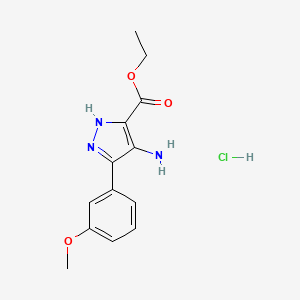
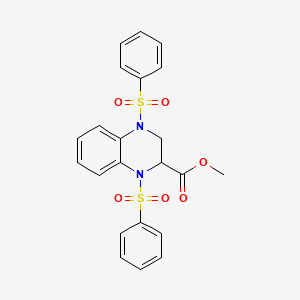
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
